molecular formula C8H15O3P B14462586 Diethyl buta-1,3-dien-2-ylphosphonate CAS No. 67221-13-0

Diethyl buta-1,3-dien-2-ylphosphonate

Cat. No.: B14462586
CAS No.: 67221-13-0
M. Wt: 190.18 g/mol
InChI Key: WRSNWFDAHAPVBZ-UHFFFAOYSA-N
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Description

Diethyl buta-1,3-dien-2-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a butadiene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl buta-1,3-dien-2-ylphosphonate typically involves the Wittig reaction, where a phosphonium salt reacts with an aldehyde. For instance, the reaction of a phosphonium salt with paraformaldehyde can yield buta-1,3-dien-2-ylphosphonate . Another method involves the Michaelis–Arbuzov reaction, where a phosphonate reacts with an alkyl halide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig or Michaelis–Arbuzov reactions, optimized for yield and purity. These processes typically require precise control of reaction conditions, such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl buta-1,3-dien-2-ylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction and conditions employed.

Scientific Research Applications

Diethyl buta-1,3-dien-2-ylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethyl buta-1,3-dien-2-ylphosphonate exerts its effects involves its reactivity with various molecular targets. The phosphonate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound’s ability to undergo various chemical reactions also allows it to participate in complex biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonates, such as dimethyl 3-chloroprop-1-en-2-ylphosphonate and diethyl cyanophosphonate . These compounds share the phosphonate functional group but differ in their specific structures and reactivity.

Uniqueness

Diethyl buta-1,3-dien-2-ylphosphonate is unique due to its butadiene moiety, which imparts distinct reactivity and potential applications. Its ability to participate in both Wittig and Michaelis–Arbuzov reactions makes it a versatile reagent in organic synthesis.

Properties

CAS No.

67221-13-0

Molecular Formula

C8H15O3P

Molecular Weight

190.18 g/mol

IUPAC Name

2-diethoxyphosphorylbuta-1,3-diene

InChI

InChI=1S/C8H15O3P/c1-5-8(4)12(9,10-6-2)11-7-3/h5H,1,4,6-7H2,2-3H3

InChI Key

WRSNWFDAHAPVBZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=C)C=C)OCC

Origin of Product

United States

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